molecular formula C12H12N4O B6284096 2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine CAS No. 1523531-44-3

2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B6284096
CAS No.: 1523531-44-3
M. Wt: 228.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that combines the structural features of furan, imidazole, and pyridine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine typically involves the following steps:

    Formation of the furan-2-yl ethyl intermediate: This can be achieved by the reaction of furan with ethyl bromide in the presence of a base such as potassium carbonate.

    Cyclization to form the imidazo[4,5-b]pyridine core: The intermediate is then reacted with 2-aminopyridine under acidic conditions to form the imidazo[4,5-b]pyridine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazo[4,5-b]pyridine core can be reduced to form dihydroimidazo[4,5-b]pyridine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroimidazo[4,5-b]pyridine derivatives.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine: Lacks the amine group at the 5-position.

    2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-c]pyridine: Different position of the nitrogen atom in the pyridine ring.

    2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-4-amine: Amine group at the 4-position instead of the 5-position.

Uniqueness

2-[2-(furan-2-yl)ethyl]-3H-imidazo[4,5-b]pyridin-5-amine is unique due to the specific positioning of the amine group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1523531-44-3

Molecular Formula

C12H12N4O

Molecular Weight

228.2

Purity

75

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.